molecular formula C7H5BrFI B6357232 5-Bromo-2-fluoro-1-iodo-3-methylbenzene CAS No. 1627894-17-0

5-Bromo-2-fluoro-1-iodo-3-methylbenzene

Cat. No. B6357232
CAS RN: 1627894-17-0
M. Wt: 314.92 g/mol
InChI Key: DNKKCEJNIVTOBI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-iodo-3-methylbenzene, also known as BFIMB, is a chemical compound with the CAS Number: 1627894-17-0 . It has a molecular weight of 314.92 . The compound is liquid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 . The InChI key is DNKKCEJNIVTOBI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is liquid in physical form . It has a molecular weight of 314.92 . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 .

Scientific Research Applications

5-Bromo-2-fluoro-1-iodo-3-methylbenzene is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, such as amides, esters, and nitriles. This compound is also used in biochemistry and physiology studies as a substrate for enzymes, such as cytochrome P450, and as an inhibitor of enzymes, such as acetylcholinesterase. It has also been used in the study of the structure and function of proteins and as a fluorescent probe to detect specific proteins.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene is not fully understood. However, it is believed that its halogenated aromatic structure allows it to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, its halogenated aromatic structure has been shown to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.

Advantages and Limitations for Lab Experiments

5-Bromo-2-fluoro-1-iodo-3-methylbenzene has several advantages for use in lab experiments. It is a versatile molecule that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize from starting materials that are commercially available. However, there are also some limitations to its use. Its halogenated aromatic structure can make it difficult to handle and store, and it can be toxic if not handled properly.

Future Directions

Given its versatile structure and potential applications, there are many potential future directions for 5-Bromo-2-fluoro-1-iodo-3-methylbenzene. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in biochemistry and physiology. It could also be used to develop new synthetic methods or reagents for organic synthesis. Additionally, further research into its toxicity and safe handling could lead to new safety protocols and guidelines for its use in laboratory experiments.

properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKKCEJNIVTOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A PFA plastic round bottom flask was charged with a solution of hydrogen fluoride pyridine (70 wt % HF, 100 ml, 1150 mmol). The solution was cooled to 0° C. and 4-bromo-2-iodo-6-methylaniline (9.2 g, 29.5 mmol, Organic Letters 2009, 11, 249-251) was added portion wise. After 15 minutes, sodium nitrite (1.032 ml, 32.4 mmol) was added and the reaction mixture was stirred at 0° C. for additional 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 15 minutes, followed by heating at 90° C. for 3 hour. The reaction mixture was then cooled to room temperature and quenched with water and diethyl ether. The organic layer was separated, washed with brine and dried over magnesium sulfate. The filtrate was concentrated under reduced pressure. The crude material was purified via silica gel chromatography eluting with hexanes to afford the title compound (8.45 g, 26.8 mmol, 91% yield) as a brown solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.29 (s, 3H) 7.27-7.34 (m, 1H) 7.64-7.75 (m, 1H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
1.032 mL
Type
reactant
Reaction Step Three
Yield
91%

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